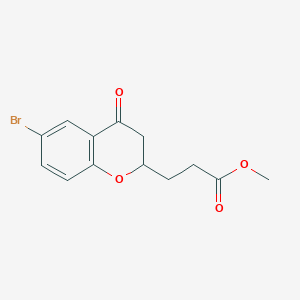
Methyl 3-(6-bromo-4-oxochroman-2-YL)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate is a halogenated organic compound with a molecular weight of 313.14 g/mol. This compound is known for its unique blend of reactivity and stability, making it a valuable asset in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate typically involves the use of brominated chromanone derivatives. One common method involves the reaction of 6-bromo-4-oxochroman-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale esterification processes. These processes involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The use of high-purity reagents and stringent quality control measures ensures the production of a compound with a purity of at least 95% .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(6-bromo-4-oxochroman-2-yl)propanoic acid.
Reduction: Formation of 3-(6-bromo-4-oxochroman-2-yl)propanol.
Substitution: Formation of various substituted chromanone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate involves its interaction with various molecular targets. The bromine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active chromanone moiety, which can interact with biological targets through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(2-bromophenyl)propanoate: Similar in structure but with a different substitution pattern on the aromatic ring.
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: Contains an amino group instead of a bromine atom, leading to different reactivity and applications.
Uniqueness
Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the chromanone moiety makes it particularly useful in the synthesis of complex organic molecules and in exploring new pharmacological activities .
Propriétés
Formule moléculaire |
C13H13BrO4 |
|---|---|
Poids moléculaire |
313.14 g/mol |
Nom IUPAC |
methyl 3-(6-bromo-4-oxo-2,3-dihydrochromen-2-yl)propanoate |
InChI |
InChI=1S/C13H13BrO4/c1-17-13(16)5-3-9-7-11(15)10-6-8(14)2-4-12(10)18-9/h2,4,6,9H,3,5,7H2,1H3 |
Clé InChI |
CMJNNSBAPYCBKO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1CC(=O)C2=C(O1)C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















